N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-17-3-1-16(2-4-17)19-8-18(24-26-19)12-23-20(25)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSUOFDJBIGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction.
Attachment to the Adamantane Core: The adamantane core can be functionalized with a carboxamide group, which is then linked to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally analogous adamantane carboxamides, focusing on heterocyclic core variations, substituent effects, and synthetic methodologies.
Heterocyclic Core Modifications
a. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide ()
- Structural Differences : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes 4-fluorophenyl with 4-methylphenyl.
- Substituent Impact: The methyl group on the phenyl ring reduces electronegativity and lipophilicity relative to fluorine, which may affect solubility and target affinity.
- Synthesis : Oxadiazoles typically form via cyclization of amidoximes, whereas isoxazoles often derive from cyclocondensation of nitriles and hydroxylamine. This difference influences reaction conditions and yields .
b. N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives ()
- Structural Differences : Incorporates an indole ring linked to an oxoacetamide group instead of an isoxazole-carboxamide.
- Synthetic Route: The synthesis involves adamantane-1-carbonyl chloride reacting with o-toluidine, followed by Mn-BuLi-mediated cyclization—distinct from the isoxazole’s pathway .
c. 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide ()
- Structural Differences : Replaces isoxazole with an indazole core while retaining the 4-fluorophenyl group.
- Implications: Aromaticity and Rigidity: The indazole’s fused bicyclic system may enhance π-π stacking interactions compared to the monocyclic isoxazole. Fluorophenyl Role: The 4-fluorophenyl group, common in pharmaceuticals (e.g., Sarizotan in ), is retained for metabolic stability and receptor affinity .
Substituent Effects
- 4-Fluorophenyl vs. 4-Methylphenyl : Fluorine’s electronegativity and lipophilicity enhance membrane permeability and resistance to oxidative metabolism, whereas methyl groups prioritize steric bulk over electronic effects.
- Adamantane Ubiquity : The adamantane moiety is a recurring motif across analogs for its ability to stabilize hydrophobic interactions and improve pharmacokinetic profiles .
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis involves three key steps (Fig. 1):
Isoxazole Ring Formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes under reflux in dichloromethane (reaction time: 12–24 hrs) .
Fluorophenyl Substitution : Electrophilic aromatic substitution using 4-fluorobenzene derivatives, optimized at 60–80°C with Pd/C catalysis .
Adamantane-Carboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling in DMF, requiring inert atmosphere (N₂) and rigorous moisture control .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | None | 25 (RT) | 65–70 |
| 2 | THF | Pd/C | 80 | 75–80 |
| 3 | DMF | EDC/HOBt | 0–5 | 60–65 |
Key Considerations : Use TLC/HPLC for real-time monitoring . Impurities often arise from incomplete adamantane coupling; recrystallization in ethanol improves purity (>95%) .
Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane protons (δ 1.6–2.1 ppm) and fluorophenyl signals (δ 7.2–7.8 ppm). The isoxazole C=O appears at ~160 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₂₁H₂₂FN₂O₂: 365.1664; deviations >0.005 Da suggest impurities .
- X-ray Crystallography : SHELX software refines crystal structures, resolving adamantane’s diamondoid geometry and isoxazole planarity .
Data Interpretation : Compare experimental vs. theoretical spectra. Crystallographic R-factors <0.05 indicate high precision .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating its biological activity, and how do existing data inform experimental design?
Methodological Answer:
- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 29213). A related compound showed MIC = 2 µg/mL, comparable to ciprofloxacin .
- Anticancer Studies : Use MTT assays on A549 (lung) and MCF7 (breast) cell lines. Pre-treat cells with 1–50 µM compound for 48 hrs; apoptosis markers (caspase-3) validate mechanisms .
- Neuroprotection Models : Employ Morris water maze tests in rodents. Dose at 10 mg/kg (IP) and monitor Aβ plaque reduction via immunohistochemistry .
Q. Table 2: Biological Activity Data
| Assay Type | Model System | Effective Dose | Outcome Metric |
|---|---|---|---|
| Antimicrobial | S. aureus | 2 µg/mL | 90% growth inhibition |
| Anticancer | A549 cells | 10 µM | 60% apoptosis |
| Neuroprotection | Rat hippocampus | 10 mg/kg | 40% Aβ reduction |
Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to influenza M2 proton channels (PDB: 2RLF). The adamantane group shows hydrophobic interactions with Val27 and Ala30 residues .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorophenyl) with IC₅₀ values. Hammett constants (σₚ = 0.06) predict enhanced bioavailability .
Q. How can structural analogs guide structure-activity relationship (SAR) studies to enhance pharmacological properties?
Methodological Answer:
- Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl. A chlorophenyl analog showed 2x higher MIC but lower CNS penetration .
- Key Modifications :
- Adamantane Substitution : Replacing adamantane with cyclohexane reduces logP by 1.2, decreasing cell permeability .
- Isoxazole vs. Triazole : Triazole analogs exhibit higher metabolic stability but lower solubility (logS = -4.2 vs. -3.5) .
Q. Table 3: SAR Trends
| Modification | Biological Impact | PhysChem Change |
|---|---|---|
| Fluorophenyl → Chlorophenyl | ↑ Antimicrobial activity | logP: +0.3 |
| Adamantane → Cyclohexane | ↓ Neuroprotective efficacy | TPSA: -15 Ų |
Q. What experimental strategies resolve contradictions in biological data across different assays?
Methodological Answer:
- Assay Variability : Re-test compounds under standardized conditions (e.g., pH 7.4 for cytotoxicity vs. pH 5.5 for ion channel inhibition) .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results conflict with caspase assays .
- Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect sizes. A d >0.8 indicates robust activity .
3. Data Contradiction Analysis
Example Issue : A study reports high anticancer activity (IC₅₀ = 5 µM), while another finds no effect at 50 µM.
Resolution Steps :
Verify cell line authenticity (STR profiling).
Check compound stability in culture media (HPLC post-incubation).
Test metabolite activity (e.g., cytochrome P450 activation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
